molecular formula C17H14FNO2S B3001677 4-fluoro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide CAS No. 866144-20-9

4-fluoro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide

Cat. No.: B3001677
CAS No.: 866144-20-9
M. Wt: 315.36
InChI Key: MSCGYDHICVRUAK-UHFFFAOYSA-N
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Description

4-fluoro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide is a useful research compound. Its molecular formula is C17H14FNO2S and its molecular weight is 315.36. The purity is usually 95%.
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Scientific Research Applications

Potential Anti-HIV-1 and CDK2 Inhibitors

Fluorine-substituted compounds, including derivatives related to 4-fluoro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide, have shown significant potential as anti-HIV-1 and CDK2 inhibitors. Specific compounds in this category demonstrated very good anti-HIV activity and significant CDK2 inhibition activity, with some showing dual anti-HIV and anticancer activities (Makki, Abdel-Rahman, & Khan, 2014).

Synthesis and Herbicidal Activity

A related compound, 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, has been identified as an inhibitor of protoporphyrinogen oxidase, a target in herbicide development. Some derivatives in this group demonstrated commercial-level herbicidal activity comparable to existing protox-inhibiting herbicides, with select compounds showing significant crop safety (Huang et al., 2005).

Antimicrobial Applications

Compounds bearing a fluorine atom in the 4th position of the benzoyl group, structurally related to this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant antimicrobial activity against a range of bacterial and fungal strains, with the presence of the fluorine atom crucial for enhancing this activity (Desai, Rajpara, & Joshi, 2013).

Crystal Structure Analysis

Research into the crystal structure of related fluorinated compounds has provided insights into the molecular configuration and interactions that contribute to their biological activity. These studies have focused on understanding how molecular packing and hydrogen bonding influence the compound's properties (Park et al., 2015).

Novel Synthesis Methods

Innovative synthesis methods for compounds structurally similar to this compound have been developed. These methods aim to create more economical and commercially viable routes, optimizing conditions like solvent use, temperature, and reaction time to maximize yield and efficiency (Hai, 2007).

Properties

IUPAC Name

4-fluoro-N-(6-methyl-4-oxo-2,3-dihydrothiochromen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S/c1-10-2-7-15-13(8-10)16(20)14(9-22-15)19-17(21)11-3-5-12(18)6-4-11/h2-8,14H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCGYDHICVRUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC(C2=O)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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